Sodium aurotiosulfate

Description

Properties

CAS No. |

33614-49-2 |

|---|---|

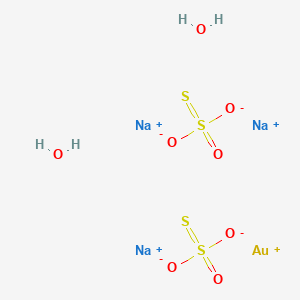

Molecular Formula |

AuO6S4.2H2O.3Na AuH4Na3O8S4 |

Molecular Weight |

526.2 g/mol |

IUPAC Name |

trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+);dihydrate |

InChI |

InChI=1S/Au.3Na.2H2O3S2.2H2O/c;;;;2*1-5(2,3)4;;/h;;;;2*(H2,1,2,3,4);2*1H2/q4*+1;;;;/p-4 |

InChI Key |

KZNBHWLDPGWJMM-UHFFFAOYSA-J |

SMILES |

O.O.[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+] |

Canonical SMILES |

O.O.[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+] |

Other CAS No. |

33614-49-2 |

Synonyms |

Aurothiosulfate, Sodium Bis(monothiosulfato(2-)-O,S)aurate(3-) Trisodium Gold Sodium Thiosulfate Gold Thiosulfate, Sodium Sanochrysin Sanochrysine Sanocrisin Sodium Aurothiosulfate Sodium Gold Thiosulfate Sodium Thiosulfate, Gold Thiosulfate, Gold Sodium Thiosulfate, Sodium Gold Thiosulfatoaurate |

Origin of Product |

United States |

Synthesis Methodologies and Purity Assessment of Sodium Aurotiosulfate

Established Synthetic Routes for Sodium Aurothiosulfate

The synthesis of sodium aurothiosulfate can be achieved through several methodologies, with the reduction of gold(III) precursors being a primary route.

Reduction of Gold(III) Precursors with Thiosulfate (B1220275) Ligands

4 Na₂S₂O₃ + AuCl₃ → Na₃[Au(S₂O₃)₂] + Na₂S₄O₆ + 3 NaCl wikipedia.org

This reaction yields the desired sodium aurothiosulfate along with sodium tetrathionate (B1226582) and sodium chloride as byproducts. The compound was first synthesized in 1845 by Mathurin-Joseph Fordos and A. Gélis. wikipedia.orgnih.gov

Alternative Synthetic Approaches to Sodium Aurothiosulfate

While the reduction of gold(III) chloride is a common method, other synthetic strategies have also been explored. One such approach involves the direct reaction of a gold(I) salt with sodium thiosulfate. Additionally, researchers have developed methods that avoid the use of certain starting materials, aiming for more efficient and cost-effective syntheses. acs.org For instance, a rapid method has been developed that circumvents the need for cesium, which was used in earlier preparations. acs.org

Methodologies for Purification and Isolation of Sodium Aurothiosulfate

Following synthesis, the crude sodium aurothiosulfate product requires purification to remove byproducts and unreacted starting materials. A common technique for purification is recrystallization. sciencemadness.org This process typically involves dissolving the crude product in a suitable solvent, such as water, followed by controlled crystallization to obtain the purified compound. alfa-chemical.com The solubility of sodium aurothiosulfate in water and its insolubility in ethanol (B145695) are key properties exploited during purification. fishersci.pt Fractional crystallization can also be employed to separate the desired product from impurities with different solubilities. sciencemadness.org In some cases, precipitation using a solvent in which the product is insoluble, like ethanol, is used to isolate the sodium aurothiosulfate from the reaction mixture. sciencemadness.org

Analytical Techniques for Purity Verification of Synthesized Sodium Aurotiosulfate

Ensuring the purity of the synthesized sodium aurothiosulfate is critical for its intended applications. A combination of analytical techniques is employed to verify its identity and assess its purity.

Chromatographic Methods in Purity Analysis

Chromatographic techniques are powerful tools for assessing the purity of sodium aurothiosulfate and for quantifying related substances.

Ion Chromatography (IC): Ion chromatography is a widely used method for the analysis of ionic species. lcms.czijsr.net It can be employed to determine the concentration of the aurothiosulfate anion and to detect and quantify ionic impurities such as chloride, sulfite (B76179), and sulfate (B86663). lcms.cz The method typically involves an anion exchange column and a conductivity detector. ijsr.net

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis of sodium aurothiosulfate. humanjournals.com A validated HPLC method can separate the main compound from potential impurities and degradation products. humanjournals.com The choice of column, mobile phase, and detector is crucial for achieving optimal separation and detection. humanjournals.com

A study detailing an HPLC method for sodium thiosulfate estimation used a Zorbax Eclips XBD-C8 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727). humanjournals.com

| Parameter | Condition |

| Column | Zorbax Eclips XBD-C8, 150 x 4.6 mm, 5µ |

| Mobile Phase | 0.01 M phosphate buffer (pH 7.1) and methanol (85:15) containing 1.698 g/L of Tetrabutylammonium (B224687) hydrogen sulphate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | Not specified |

Table 1: Example HPLC Conditions for Thiosulfate Analysis. humanjournals.com

Elemental Analysis for Gold Content

Elemental analysis is a fundamental technique for confirming the elemental composition of the synthesized compound and, specifically, for determining the gold content. escholarship.org This analysis provides strong evidence for the identity and purity of the sodium aurothiosulfate. escholarship.org The experimentally determined percentage of gold is compared with the theoretical value calculated from the chemical formula, Na₃[Au(S₂O₃)₂]·2H₂O. For example, in one analysis, the found gold content was 37.22%, which is in close agreement with the calculated value of 37.4%. acs.org

| Element | Theoretical % | Found % |

| Gold (Au) | 37.4 | 37.22 |

| Sulfur (S) | 24.36 | 24.54 |

Table 2: Elemental Analysis Data for Sodium Aurothiosulfate Dihydrate. acs.org

Spectroscopic Verification of Compound Integrity

The verification of the chemical integrity and structure of this compound, with the formula Na₃[Au(S₂O₃)₂]·2H₂O, relies on several spectroscopic and analytical techniques. wikipedia.org These methods are crucial for confirming the identity of the synthesized compound and ensuring its purity by elucidating its molecular structure and elemental composition.

X-ray Crystallography

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing gold(I) thiosulfate complexes in solution. Studies using differential UV spectroscopy have identified a distinct absorption band with a maximum at approximately 260.7 nm. researchtrends.net The presence of this band is indicative of the formation of an ion-pair charge-transfer (IPCT) complex between the aurothiosulfate(I) anion and the sodium cation, represented as {Na⁺[Au(S₂O₃)₂]³⁻}. researchtrends.net

Further research involving the reduction of tetrachloroauric(III) acid with sodium thiosulfate to form gold nanoparticles has also utilized UV-Vis spectroscopy to characterize the resulting products. nih.gov The spectra of these solutions show characteristic peaks that depend on the morphology of the gold species formed, demonstrating the utility of this technique in monitoring reactions involving the aurothiosulfate complex. nih.gov

| Species/Condition | Absorption Maximum (λmax) | Reference |

|---|---|---|

| {Na⁺[Au(S₂O₃)₂]³⁻} Ion-Pair Complex | 260.7 nm | researchtrends.net |

| Pure Sodium Thiosulfate (Na₂S₂O₃) | Peak at 218 nm | electrochemsci.org |

Other Spectroscopic and Analytical Methods

In addition to crystallography and UV-Vis spectroscopy, other techniques are employed to verify the compound's integrity and purity.

Vibrational Spectroscopy : The vibrational spectrum of sodium aurothiosulfate has been studied to understand the bonding and structure of the complex. wikidoc.org

X-ray Photoelectron Spectroscopy (XPS) : XPS is used to verify surface composition and the successful functionalization of materials with thiosulfate complexes, confirming the presence of specific elements and their chemical states. curtin.edu.au

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique can be used to identify and quantify metallodrugs and their metabolites, providing a way to analyze the purity and stability of compounds like sodium aurothiosulfate in various matrices. researchgate.netebi.ac.uk

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Na₃[Au(S₂O₃)₂]·2H₂O |

| Sodium Thiosulfate | Na₂S₂O₃ |

| Tetrachloroauric(III) acid | HAuCl₄ |

Advanced Structural Elucidation of Sodium Aurotiosulfate

Crystallographic Investigations of Sodium Aurotiosulfate Coordination Geometry

Crystallographic studies, particularly X-ray diffraction, have been instrumental in determining the precise arrangement of atoms within the sodium aurothiosulfate crystal lattice.

X-ray Diffraction Studies of the [Au(S₂O₃)₂]³⁻ Anion

Key crystallographic data obtained from X-ray diffraction studies are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁/c | wikipedia.org |

| a (Å) | 9.308 | wikipedia.org |

| b (Å) | 10.742 | wikipedia.org |

| c (Å) | 12.048 | wikipedia.org |

| β (°) | 106.8 | wikipedia.org |

| Z | 4 | wikipedia.org |

Analysis of Au-S₂O₃ Ligand Coordination and Core Structure

The coordination of the thiosulfate (B1220275) (S₂O₃)²⁻ ligands to the gold(I) ion is a critical aspect of the compound's structure. In the [Au(S₂O₃)₂]³⁻ anion, the thiosulfate ligands act as monodentate donors, coordinating to the gold center through one of the sulfur atoms. wikipedia.orgwikiwand.comwikipedia.org This is a common bonding mode for thiosulfate complexes with soft metal ions like Au(I). wikipedia.org

Spectroscopic Characterization of this compound

Spectroscopic techniques provide complementary information to crystallographic data, offering insights into the vibrational modes of the ligands, the behavior of the complex in solution, and the electronic state of the gold center.

Vibrational Spectroscopy (IR, Raman) of the Thiosulfate Ligands

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the thiosulfate ligands in sodium aurothiosulfate. The vibrational spectra are sensitive to the coordination environment of the thiosulfate group. The coordination of the thiosulfate ligand to the gold atom through the sulfur atom leads to characteristic shifts in the vibrational frequencies compared to the free thiosulfate ion.

A detailed analysis of the IR and Raman spectra allows for the assignment of specific vibrational modes, such as the S-S and S-O stretching and bending frequencies. These assignments are crucial for confirming the S-coordination of the thiosulfate ligands and for understanding the strength of the Au-S bond. Studies have shown that the vibrational spectrum of sodium aurothiosulfate provides clear evidence for the proposed coordination mode. wikipedia.orgwikidoc.org

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| ν(S-O) symmetric stretch | ~1010 | ~1010 |

| ν(S-O) asymmetric stretch | ~1150 | - |

| ν(S-S) stretch | ~420 | ~420 |

Note: The exact frequencies may vary slightly between different studies and sample preparations.

Nuclear Magnetic Resonance (NMR) Studies of this compound Solutions

While NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, its application to sodium aurothiosulfate presents certain challenges. Gold has two NMR-active isotopes, ¹⁹⁷Au, but its quadrupolar nature often leads to broad signals, making high-resolution studies difficult. However, NMR studies on related gold(I) phosphine (B1218219) complexes have been successful. acs.org For sodium aurothiosulfate, proton and other nuclei NMR could potentially provide information about the behavior of the complex and its interaction with the solvent and other species in solution, though specific detailed studies on sodium aurothiosulfate itself are not extensively reported in the provided search results.

X-ray Absorption Spectroscopy (XAS) for Gold Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a highly specific technique for determining the oxidation state of an element and its local coordination environment, including bond distances and coordination numbers. researchgate.netmdpi.comtaylorandfrancis.com XAS experiments on gold-thiosulfate systems have been crucial in confirming the +1 oxidation state of gold in the [Au(S₂O₃)₂]³⁻ complex. rsc.orgcardiff.ac.uk

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state. researchgate.netrug.nl For sodium aurothiosulfate, the XANES data are consistent with a d¹⁰ electronic configuration for Au(I). rsc.orgcardiff.ac.uk The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic structure around the gold atom. acs.orgresearchgate.net EXAFS analysis of aqueous solutions of the gold-thiosulfate complex has shown that gold is coordinated by two sulfur atoms at a distance of approximately 2.29 Å, which is in good agreement with the crystallographic data. acs.orgacs.orgresearchgate.net These studies also support a linear coordination geometry in solution. acs.orgacs.org

| Technique | Information Gained | Key Findings |

| XANES | Gold Oxidation State | Confirms Au(I) oxidation state. rsc.orgcardiff.ac.uk |

| EXAFS | Coordination Environment | Shows coordination by two sulfur atoms. acs.orgacs.orgresearchgate.net |

| Au-S Bond Distance | ~2.29 Å in solution. acs.orgacs.orgresearchgate.net |

UV-Visible Spectroscopy in Solution-Phase Analysis

UV-Visible spectroscopy is an analytical technique utilized in the study of gold(I) thiosulfate complexes in aqueous solutions. researchgate.net The thiosulfate ion (S₂O₃²⁻) itself exhibits a strong absorbance peak in the ultraviolet region, typically between 214-216 nm. researchgate.net The analysis of the gold(I) bis(thiosulfate) complex, [Au(S₂O₃)₂]³⁻, also relies on its characteristic absorption in the UV spectrum. researchgate.net

Studies involving stepwise substitution equilibria in gold(I) sulfite-thiosulfate systems have recorded the UV spectra of the individual complex species, including [Au(S₂O₃)₂]³⁻. researchgate.net While the technique is capable of separating the gold thiosulfate complex ion in standard solutions, its quantification in complex matrices like industrial leach liquors can be challenging due to matrix effects that may cause peak broadening. psu.edu

The following table summarizes the characteristic UV absorption data for the thiosulfate ion.

| Species | Wavelength (λmax) | Reference |

| Thiosulfate Ion (S₂O₃²⁻) | 214-216 nm | researchgate.net |

| Thiosulfate Ion (S₂O₃²⁻) | 218 nm | researchgate.net |

Theoretical and Computational Studies on this compound Structure

Theoretical and computational methods are crucial for a detailed understanding of the geometry, stability, and electronic properties of the sodium aurothiosulfate complex at a molecular level.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided significant insights into the structure of the gold(I) thiosulfate complex, [Au(S₂O₃)₂]³⁻. acs.org These studies complement experimental data from techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. researchgate.net

DFT calculations show that the gold(I) center is coordinated by two sulfur atoms from the thiosulfate ligands, resulting in a two-fold coordination geometry. acs.org The calculated structure indicates that the S-Au-S core is nearly linear, though a slight deviation of approximately 3.1° from perfect linearity has been reported. researchgate.net The calculated Au-S bond length is approximately 2.36 Å (236 pm), which is in reasonable agreement with the experimentally determined distance of 2.29 Å from EXAFS measurements in solution. acs.orgresearchgate.net

These computational approaches are also used to explore the conformational potential energy surface of the complex. acs.org Calculations predict that the internal rotation around the S-Au-S axis is facile, with a low rotational barrier of less than 3 kcal/mol in solution. acs.org Furthermore, calculations of Au-S bond dissociation energies suggest a strong metal-sulfur bond in an aqueous environment. acs.org The electronic structure analysis via DFT also helps elucidate reaction mechanisms, such as the interaction where [Au(S₂O₃)₂]³⁻ anions interact with guanidinium (B1211019) cations primarily through electrostatic forces during certain extraction processes. acs.org

The table below presents key structural parameters for the [Au(S₂O₃)₂]³⁻ complex derived from computational studies.

| Parameter | Computational Method | Calculated Value | Experimental Value (EXAFS) | Reference |

| Au-S Bond Length | DFT (COSMO) | 2.36 Å | 2.29 Å | researchgate.net |

| S-Au-S Bond Angle Deviation | DFT (COSMO) | ~3.1° from linear | Not specified | researchgate.net |

| Rotational Barrier (S-Au-S) | DFT (COSMO) | < 3 kcal/mol | Not specified | acs.org |

| Solvation Energy | DFT (COSMO) | -61.6 kcal/mol | Not specified | researchgate.net |

Understanding the behavior of the sodium aurothiosulfate complex in an aqueous environment is critical. While comprehensive all-atom molecular dynamics (MD) simulations specifically for the [Au(S₂O₃)₂]³⁻ complex are not widely documented, its behavior in solution has been investigated using other powerful computational techniques. researchgate.netresearchgate.net

One significant approach involves using a dielectric continuum model, such as the COnductor-like Screening Model (COSMO), in conjunction with DFT calculations. acs.orgresearchgate.net This method simulates the effect of the aqueous solvent as a uniform background environment rather than modeling individual water molecules explicitly. researchgate.net The COSMO solvation model has been shown to be effective in bringing theoretical predictions, such as geometric parameters, much closer to experimental data obtained from solution-phase measurements. researchgate.net

To understand the solvation of the constituent parts of the complex, theoretical studies have been performed on the thiosulfate ion (S₂O₃²⁻) itself. researchgate.net Theoretical ab initio quantum mechanical charge field molecular dynamics (QMCF MD) has been applied to study the structure and dynamics of the hydrated thiosulfate ion. researchgate.net These simulations show that the S-O and S-S bond distances are slightly elongated in aqueous solution compared to the solid state, an effect attributed to the formation of hydrogen bonds with surrounding water molecules. researchgate.net

Mechanistic Investigations of Sodium Aurotiosulfate Interactions at Molecular and Cellular Levels

Gold Speciation and Ligand Exchange Dynamics of Sodium Aurotiosulfate

The chemical form of gold within a biological system, or its speciation, dictates its reactivity and targets. For sodium aurothiosulfate, the gold(I) center is linearly coordinated to two sulfur atoms from the thiosulfate (B1220275) ligands. acs.org However, the stability of this complex is not absolute, and it is susceptible to ligand exchange reactions, which are fundamental to its biological activity.

The gold(I) thiosulfate complex, [Au(S₂O₃)₂]³⁻, is stable in aqueous solutions but can undergo ligand exchange, where the thiosulfate ligands are replaced by other molecules. capes.gov.br This process is critical, as the thiosulfate complex itself is often considered a transport form, delivering the reactive gold(I) ion to biological targets. The kinetics of this exchange are influenced by the relative affinity of incoming ligands for the gold(I) center.

In biological environments, numerous molecules can act as competing ligands, most notably those containing soft donor atoms like sulfur. Thiol-containing molecules such as cysteine and glutathione (B108866), which are abundant in cells and plasma, are particularly effective at displacing the thiosulfate ligands from the gold(I) center. snnu.edu.cn The reaction with cyanide, for instance, can form mixed ligand complexes like [Au(CN)(tm)]⁻ (where tm = thiomalate) and ultimately the highly stable [Au(CN)₂]⁻. nih.gov While specific kinetic rate constants for the exchange of the thiosulfate ligand from sodium aurothiosulfate are not extensively detailed, the principle is governed by the higher affinity of biological thiols and selenols for gold(I) compared to thiosulfate. This ligand exchange is considered a key step in the mechanism of action of gold-based drugs, allowing the gold to be transferred to cellular components. snnu.edu.cn

Upon entering a biological system, sodium aurothiosulfate does not remain as the intact [Au(S₂O₃)₂]³⁻ complex. It encounters a variety of chemical environments that promote the formation of new gold(I) complexes. capes.gov.br The most significant transformation is the reaction with proteins and peptides containing cysteine residues.

The soft, polarizable nature of gold(I) gives it a high affinity for soft thiol and selenothiol nucleophiles. rexresearch1.com This drives the exchange of thiosulfate ligands for sulfhydryl groups on biomolecules. For example, interaction with human serum albumin (HSA) leads to the formation of an HSA-Au(I) complex, where the gold ion is believed to bind to the free sulfhydryl group of the Cys-34 residue. ebi.ac.uknih.gov In intracellular environments, gold(I) can be transferred to glutathione or directly to target enzymes like thioredoxin reductase, forming new covalent adducts that are responsible for its pharmacological effects. rexresearch1.comresearchgate.net The formation of these various gold(I)-biomolecule complexes is a dynamic process, central to the distribution and activity of the compound.

Thiosulfate Ligand Exchange Kinetics

Interactions of this compound with Defined Biomolecules (In Vitro Studies)

In vitro studies have provided significant insight into the specific molecular targets of sodium aurothiosulfate, revealing its interactions with proteins, enzymes, and other macromolecules.

Human serum albumin (HSA) is a major carrier of gold compounds in the bloodstream. Studies using equilibrium dialysis have demonstrated that sodium aurothiosulfate binds to HSA with high affinity. ebi.ac.ukrexresearch1.com The interaction is characterized by at least one high-affinity binding site and several lower-affinity sites. The binding to the high-affinity site is believed to involve the electrostatic interaction of Au⁺ with a sulfhydryl group on albumin, specifically by replacing a hydrogen ion on the Cys-34 residue. ebi.ac.uk

Thermodynamic analysis of this binding process shows it to be endothermic and entropically driven, which is consistent with the proposed mechanism of Au⁺ binding to a sulfhydryl group. ebi.ac.uk The strength of this interaction is influenced by factors such as ionic strength and temperature. ebi.ac.ukrexresearch1.com At zero ionic strength, the primary association constant (K₁) was determined to be 7.6 x 10⁵ M⁻¹. rexresearch1.com

Table 1: Association Constants for Sodium Aurothiosulfate Binding to Human Serum Albumin Data extrapolated to zero ionic strength at 37°C and neutral pH. Source: rexresearch1.com

| Parameter | Value (M⁻¹) |

|---|---|

| High-Affinity Association Constant (K₁) | 7.6 x 10⁵ |

| Sum of Lower-Affinity Constants (K₂-K₄) | 1.1 x 10⁵ |

A primary molecular target for gold compounds, including sodium aurothiosulfate, is the enzyme thioredoxin reductase (TrxR). nih.govmdpi.com This selenoenzyme is a crucial component of the cellular antioxidant system. mdpi.com Gold(I) complexes are potent inhibitors of TrxR, and this inhibition is thought to be a key part of their therapeutic mechanism. nih.govmdpi.com

In vitro studies have shown that sodium aurothiosulfate inhibits mammalian thioredoxin reductase (TrxR1). mdpi.com The inhibition is attributed to the high reactivity of gold(I) with the active site selenocysteine (B57510) residue of the enzyme. nih.gov Electrospray ionization mass spectrometry analysis confirmed that following interaction with TrxR, sodium aurothiosulfate forms complexes where bare gold atoms are bound to the protein. researchgate.net The inhibitory potency of sodium aurothiosulfate is significant, although it is less potent than gold compounds containing phosphine (B1218219) ligands, such as auranofin. mdpi.com

Table 2: Comparative 50% Inhibitory Concentrations (IC₅₀) of Gold Compounds on Rat Thioredoxin Reductase (TrxR1) Activity Source: mdpi.com

| Gold Compound | IC₅₀ (nM) |

|---|---|

| Auranofin | 5 |

| Triphenyl phosphine gold chloride | 10 |

| Gold sodium thiomalate | 1000 |

| Sodium aurothiosulfate | 4000 |

| Gold acetate | 4000 |

The interaction of gold complexes with nucleic acids is highly dependent on the coordination geometry and the nature of the ligands attached to the gold center. While certain gold(III) complexes and gold(I) complexes with specific planar ligands are designed to intercalate or bind to DNA, significant interaction between simple gold(I) thiolate drugs and DNA has not been a prominent finding. rexresearch1.comnih.govresearchgate.net

For sodium aurothiosulfate specifically, there is a lack of substantial evidence from in vitro studies demonstrating a direct, strong interaction with DNA. nih.gov The primary mechanism of action for this class of gold(I) compounds is largely considered to be protein-targeted, with enzymes like thioredoxin reductase being key sites of action, rather than direct engagement with nucleic acids. rexresearch1.com Some research has explored how nucleic acids can mediate the oxidation of elemental gold, a process where thiosulfate can act as a complexing ligand, but this is distinct from the aurothiosulfate complex itself targeting and binding to DNA. mdpi.com

Modulation of Enzyme Activities (e.g., Thioredoxin Reductase)

Modulation of Redox Homeostasis by this compound in Cellular Models

The primary mechanism through which gold compounds are understood to exert their biological effects is by modulating the redox homeostasis within cells. nih.gov This is largely achieved through their interaction with key enzymes involved in the cellular antioxidant defense systems.

Gold(I) compounds, including sodium aurothiosulfate, are recognized as potent inhibitors of thioredoxin reductase (TrxR). researchgate.netnih.gov TrxR is a crucial selenoenzyme that, along with the thioredoxin (Trx) system, plays a vital role in maintaining the cellular redox balance and detoxifying reactive oxygen species (ROS). nih.gov The inhibition of TrxR by gold compounds disrupts this balance, leading to an accumulation of intracellular ROS and subsequent oxidative stress. researchgate.netcancerbiomed.org This increase in ROS can trigger various cellular responses, including apoptosis (programmed cell death). cancerbiomed.org

While the general mechanism of TrxR inhibition by gold(I) compounds is well-established, detailed studies on the specific effects of sodium aurothiosulfate on intracellular ROS levels are less abundant compared to other gold compounds like auranofin. However, it is understood that by inhibiting TrxR, sodium aurothiosulfate contributes to a pro-oxidant intracellular environment. researchgate.netgoogle.com

A comparative study on the inhibition of rat thioredoxin reductase 1 (TrxR1) by various gold compounds demonstrated that sodium aurothiosulfate does inhibit the enzyme, albeit with a higher 50% inhibitory concentration (IC50) compared to phosphine-containing gold(I) compounds like auranofin. nih.gov

Table 1: Inhibitory Concentration (IC50) of Gold Compounds on Rat TrxR1

| Compound | IC50 (nM) |

|---|---|

| Auranofin | 5 |

| Triphenyl phosphine gold chloride | 5 |

| Gold sodium thiomalate | 1000 |

| Sodium aurothiosulfate | 4000 |

| Gold acetate | >10000 |

Data from a study measuring the ex vivo activity of rat TrxR1 exposed to different gold compounds. nih.gov

The thiol-disulfide balance is a critical component of cellular redox homeostasis, with thiol groups (-SH) being key to the antioxidant capacity of cells. The TrxR/Trx system is central to maintaining this balance by reducing disulfide bonds in proteins. chemotechnique.se By inhibiting TrxR, sodium aurothiosulfate disrupts the regeneration of reduced thioredoxin, leading to a shift in the cellular environment towards a more oxidized state, characterized by an increase in disulfide bonds. mdpi.com

The interaction of sodium aurothiosulfate with thiol-containing molecules is a key aspect of its chemistry. The thiosulfate ligand itself can be displaced by other thiol-containing molecules, such as those found in proteins. mdpi.com This reactivity with thiols is fundamental to its interaction with the cysteine and selenocysteine residues in the active site of enzymes like TrxR. researchgate.net The disruption of the thiol-disulfide balance can affect the function of numerous proteins and signaling pathways that are regulated by the redox state of their cysteine residues.

Effects on Intracellular Reactive Oxygen Species

Subcellular Localization and Distribution of Gold from this compound

Following administration, gold from gold salts like sodium aurothiosulfate is distributed throughout the body and can accumulate within cells. mdpi.com Studies using microprobe synchrotron radiation X-ray fluorescence spectroscopy on macrophages treated with various gold(I) compounds, including sodium aurothiosulfate, have shown that gold tends to accumulate in discrete regions within the cell. researchgate.net

A significant finding in the study of cellular gold distribution is the formation of "aurosomes". These are electron-dense vesicular bodies containing crystalline nanoscaled gold particles that have been observed in various tissues of patients treated with gold salts, including sodium aurothiosulfate. nih.gov This suggests that regardless of the initial gold salt formulation, there is a common pathway of biomineralization of gold within cells. nih.gov

Furthermore, mitochondria are considered a key target for gold compounds. researchgate.net The inhibition of mitochondrial TrxR (TrxR2) can lead to mitochondrial dysfunction and the induction of apoptosis. While much of the detailed research on mitochondrial targeting has focused on lipophilic gold compounds like auranofin, the general principle of gold-induced mitochondrial-mediated apoptosis is relevant to the broader class of gold-based drugs. researchgate.net

Analytical Methodologies for Sodium Aurotiosulfate in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating sodium aurothiosulfate from complex mixtures and quantifying its components. High-performance liquid chromatography (HPLC) and ion chromatography (IC) are particularly valuable in this regard.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of sodium aurothiosulfate and related gold compounds. wikipedia.orgamericanpharmaceuticalreview.com This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. wikipedia.org For the analysis of sodium aurothiosulfate, which is an inorganic compound, ion-pairing agents are often added to the mobile phase to enhance retention and improve peak shape. humanjournals.com

A robust HPLC method for the estimation of sodium thiosulfate (B1220275) in ophthalmic solutions has been developed and validated. humanjournals.com This method employs a C8 column and a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727), with tetrabutylammonium (B224687) hydrogen sulphate as an ion-pairing reagent. humanjournals.com Detection is typically performed using a UV detector at a wavelength of 210 nm. humanjournals.com The retention time for sodium thiosulfate under these conditions is approximately 5.3 minutes. ijsr.net While reversed-phase HPLC can be effective, challenges such as the difficult elution of some gold compounds have been noted. nih.gov

Table 1: HPLC Method Parameters for Sodium Thiosulfate Analysis

| Parameter | Value | Reference |

| Column | Zorbax Eclipse XBD-C8, 150 x 4.6 mm, 5µm | humanjournals.com |

| Mobile Phase | 0.01 M phosphate buffer (pH 7.1) and methanol (85:15 v/v) with 1.698 g/L Tetrabutylammonium hydrogen sulphate | humanjournals.com |

| Flow Rate | 1.0 mL/min | humanjournals.com |

| Column Temperature | 25°C | humanjournals.com |

| Detection | UV at 210 nm | humanjournals.com |

| Standard Concentration | 150 µg/mL | humanjournals.com |

Ion chromatography is a powerful technique for the determination of anions and cations in a sample. It is particularly well-suited for the analysis of the thiosulfate component of sodium aurothiosulfate and other related sulfur-containing species. ijsr.netlcms.cz IC methods for thiosulfate often utilize anion-exchange columns with suppressed conductivity detection. ijsr.net

A new IC method for the assay of sodium thiosulfate pentahydrate as an active pharmaceutical ingredient has been developed using an IonPac AS19 column with a potassium hydroxide (B78521) eluent. ijsr.net This method demonstrates good linearity and low limits of detection and quantification. ijsr.net Another approach involves ion-pair chromatography, which uses a reversed-phase column and an ion-pairing reagent in the mobile phase to separate ionic compounds. nih.gov This has been successfully applied to the determination of thiosulfate and polythionates with UV detection. nih.gov For instance, a method using an octadecylsilica (ODS) column with a mobile phase containing tetrapropylammonium (B79313) salt has been shown to resolve various sulfur anions within 22 minutes. nih.gov

Table 2: Ion Chromatography Method for Thiosulfate Assay

| Parameter | Value | Reference |

| Column | Dionex IonPac AS12A, 4 × 250 mm | lcms.cz |

| Eluent | 13.5 mM Na₂CO₃ / 1.5 mM NaHCO₃ | lcms.cz |

| Flow Rate | Not Specified | lcms.cz |

| Detection | Suppressed Conductivity | lcms.cz |

| Retention Time | ~7 minutes | lcms.cz |

| Linearity Range | 0.2 to 150 µg/mL | lcms.cz |

High-Performance Liquid Chromatography (HPLC) Methods

Elemental Analysis Techniques for Gold Content

To determine the gold content of sodium aurothiosulfate, highly sensitive elemental analysis techniques are required. Inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS) are the primary methods used for this purpose.

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis, offering high sensitivity and the ability to perform isotopic analysis. momentum.biocd-bioparticles.com It is well-suited for the determination of gold in various matrices, including pharmaceutical preparations and biological samples. momentum.biointertek.comnih.gov For the analysis of gold in pharmaceutical samples, ICP-MS is considered the industry standard due to its low detection limits and robustness. youtube.com

Sample preparation for ICP-MS analysis of gold in biological tissues often involves microwave-assisted acid wet digestion to decompose the sample matrix and convert the gold into an ionic form. mdpi.com The accuracy of the method is assessed through recovery rates, which are typically between 80-130% for most elements. nih.gov To overcome potential spectral interferences, measurements can be acquired in different resolution modes. researchgate.net The addition of gold to rinse solutions is also a known technique to improve the washout of elements like mercury, which can be a contaminant in some samples. youtube.com

Table 3: ICP-MS Method Parameters for Gold Analysis in Biological Samples

| Parameter | Value/Description | Reference |

| Instrumentation | Agilent Technologies ICP-MS | nih.gov |

| Sample Volume | 100 µL of serum or whole blood | nih.gov |

| Sample Preparation | Single work-up for sequential detection of multiple trace elements | nih.gov |

| Validation | Assessed for accuracy, precision, linearity, LOQ, LOB, and LOD | nih.gov |

| Recovery Rates | 80–130% for most analyzed elements | nih.gov |

Atomic absorption spectroscopy is another widely used technique for the determination of gold in various samples, including biological materials and pharmaceutical compounds. nih.govnih.govresearchgate.net AAS measures the absorption of light by free atoms in the gaseous state. researchgate.net Flame AAS (FAAS) and graphite (B72142) furnace AAS (GFAAS) are two common atomization techniques. nih.gov GFAAS offers higher sensitivity and can detect very low concentrations of metals. mdpi.com

For the analysis of gold in biological media, a simple and sensitive method using flameless atomic absorption spectrometry has been developed. nih.gov It is important to match the concentration of salts like sodium chloride in the standards and samples to avoid depression of the gold signal. nih.gov In the analysis of serum from patients treated with disodium (B8443419) aurothiomalate, total gold was determined by atomic absorption spectrometry after ultrafiltration to measure unbound gold. nih.gov

Table 4: Atomic Absorption Spectroscopy Parameters for Gold Determination

| Parameter | Value | Reference |

| Technique | Flame Atomic Absorption Spectrometry (FAAS) | srce.hr |

| Wavelength | 242.8 nm | srce.hr |

| Atomization | Air-acetylene flame | srce.hr |

| Background Correction | Deuterium background correction system | srce.hr |

| Linearity Range | 6.5–64 µg L⁻¹ | srce.hr |

| Limit of Detection | 1.1 ng L⁻¹ | srce.hr |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and characterization of sodium aurothiosulfate and its components. rsc.orguni-regensburg.de These techniques are based on measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte.

Cyclic voltammetry has been employed to study the oxidation and reduction of gold in thiosulfate electrolytes. researchgate.net This technique provides insights into the reaction mechanisms and the electrochemical stability of the gold thiosulfate complex. researchgate.net Anodic stripping voltammetry (ASV) at an ultra-trace graphite electrode has been used for the determination of gold in ammonium (B1175870) thiosulfate solutions in the µg/L range. metrohm.com

Furthermore, the development of electrochemical sensors for the detection of thiosulfate is an active area of research. rsc.org For instance, a simple sensor for the simultaneous detection of nitrite (B80452) and thiosulfate has been constructed based on heme catalysis. rsc.org Anodic polarization studies have also been conducted to investigate the anodic behavior of gold electrodes in various thiosulfate solutions, providing information on the dissolution of gold. mdpi.com

Stability and Degradation Pathways of Sodium Aurotiosulfate in Research Environments

Hydrolytic Stability and Decomposition Mechanisms

The hydrolytic stability of sodium aurothiosulfate is largely dictated by the behavior of the thiosulfate (B1220275) anion (S₂O₃²⁻) in aqueous solutions. Thiosulfate is an unstable species that can readily disproportionate, particularly in acidic environments. mdpi.com In the presence of acid, thiosulfate decomposes into elemental sulfur and sulfur dioxide, a reaction that compromises the integrity of the aurothiosulfate complex. wikipedia.org This acid-catalyzed hydrolysis involves the protonation of the thiosulfate ion, leading to the formation of thiosulfuric acid (H₂S₂O₃), which is unstable and rapidly breaks down.

Photochemical Degradation of Sodium Aurotiosulfate

Exposure to light, particularly ultraviolet (UV) radiation, can induce the photochemical degradation of sodium aurothiosulfate. Studies on aqueous solutions of sodium thiosulfate have revealed an oxygen-dependent photochemical process. researchgate.net The degradation proceeds via two primary photochemical reactions: photoionization, which releases an aquated electron, and photodissociation, which breaks the thiosulfate ion into sulfur (S•⁻) and sulfite (B76179) (SO₃•⁻) radical anions. researchgate.net

Redox Chemistry and Oxidative Degradation

The thiosulfate ion is a moderately strong reducing agent, making sodium aurothiosulfate susceptible to oxidative degradation. ncert.nic.incognitoedu.org Oxidation involves the loss of electrons from the thiosulfate ligand, which can be initiated by various oxidizing agents. wikipedia.orgsavemyexams.com For instance, strong oxidants will oxidize the thiosulfate ion to sulfate (B86663) (SO₄²⁻).

The presence of certain metal ions, particularly copper(II), can catalyze the oxidation of thiosulfate, even by dissolved oxygen. researchgate.net This catalytic cycle significantly accelerates the degradation of the thiosulfate ligand and, consequently, the aurothiosulfate complex. The inherent redox properties of the thiosulfate ligand are central to both its utility in certain applications and its instability in oxidizing environments. nih.gov The gold(I) center itself is relatively stable against oxidation but becomes vulnerable once its coordinating thiosulfate ligands are degraded.

Influence of Environmental Factors on this compound Stability

The stability of sodium aurothiosulfate is highly dependent on specific environmental conditions in the laboratory. Factors such as pH, ionic strength, temperature, and light exposure can individually and collectively influence its degradation rate.

As previously noted, pH is a critical determinant of stability. The gold thiosulfate complex, [Au(S₂O₃)₂]³⁻, is stable in a pH window of 6.0 to 12.0. mdpi.com Below pH 6.0, acid-catalyzed decomposition of the thiosulfate ligand predominates, leading to the precipitation of elemental sulfur and the destruction of the complex. wikipedia.org In highly alkaline solutions above pH 12, other species such as gold sulfide (B99878) (AuS) may begin to form. mdpi.com Therefore, maintaining a neutral to moderately alkaline pH is crucial for the stability of the complex in aqueous solutions.

The ionic strength of the solution can also influence the complex's behavior, particularly its interactions with other molecules like proteins. In studies involving the binding of sodium aurothiosulfate to human serum albumin, the ionic strength was found to affect the association constants, with the effect being more pronounced on lower-affinity binding sites. mountainscholar.org This suggests that changes in the ionic environment can alter the bioavailability and interaction of the complex in biological research settings.

Temperature has a significant effect on the stability of sodium aurothiosulfate. Increased temperatures accelerate the rate of chemical reactions, including the decomposition pathways of thiosulfate. researchgate.net In some applications, elevating the temperature above 60°C has been shown to cause significant degradation of the complex due to the increased rate of thiosulfate decomposition and evaporation of other solution components like ammonia (B1221849) in certain leaching systems. researchgate.net However, some preliminary work has suggested that immobilization within certain matrices, such as protein crystals, might impart significant thermal stability. nih.gov

Exposure to light is a well-established cause of degradation. Photolysis leads to the formation of reactive radical species that break down the thiosulfate ligand. researchgate.netfishersci.se For this reason, it is standard practice to store both the solid compound and its solutions in light-protected containers, such as amber bottles or vials, to prevent photochemical degradation. mdpi.com

Effect of pH and Ionic Strength

Identification and Characterization of this compound Degradation Products

The degradation of sodium aurothiosulfate results in a variety of products, stemming primarily from the decomposition of the thiosulfate ligand. The specific products formed depend on the degradation pathway (hydrolytic, photochemical, or oxidative).

Common degradation products of the thiosulfate ion include:

Tetrathionate (B1226582) (S₄O₆²⁻) : A common product of mild oxidation of thiosulfate. wikipedia.org

Sulfite (SO₃²⁻) : Can be formed from the disproportionation or reduction of thiosulfate. mdpi.com

Sulfate (SO₄²⁻) : The final product of strong oxidation of thiosulfate.

Elemental Sulfur (S) : A characteristic product of acid-catalyzed decomposition, often appearing as a colloidal precipitate. wikipedia.org

Sulfur Dioxide (SO₂) : A gaseous product of decomposition in acidic solutions. wikipedia.org

Under conditions of high heat or combustion, the decomposition is more drastic, potentially yielding gold oxides, sodium oxides, and various sulfur oxides. In research settings, the formation of these degradation products can interfere with experimental results, passivate surfaces, or alter the chemical properties of the system under study.

Data Tables

Table 1: Summary of Factors Affecting this compound Stability

| Factor | Effect on Stability | Mechanism / Notes |

| pH | Stable in pH range 6.0-12.0. mdpi.com Unstable in acidic conditions. | Acid-catalyzed hydrolysis and disproportionation of the thiosulfate ligand. mdpi.comwikipedia.org |

| Light Exposure | Degrades under UV light. researchgate.netfishersci.se | Photochemical degradation via photoionization and photodissociation into radical anions. researchgate.net |

| Temperature | Stability decreases as temperature increases. researchgate.net | Increased reaction rates for decomposition pathways. researchgate.net |

| Oxidizing Agents | Unstable in the presence of strong oxidants (e.g., Cu²⁺). | Oxidation of the thiosulfate ligand to tetrathionate or sulfate. researchgate.net |

| Ionic Strength | Can affect intermolecular interactions and binding constants. mountainscholar.org | Influences the electrostatic environment surrounding the complex ion. |

Table 2: Common Degradation Products of this compound

| Degradation Product | Chemical Formula | Conditions of Formation |

| Tetrathionate | S₄O₆²⁻ | Mild oxidation of thiosulfate. wikipedia.org |

| Sulfite | SO₃²⁻ | Disproportionation or reduction of thiosulfate. mdpi.com |

| Sulfate | SO₄²⁻ | Strong oxidation of thiosulfate. |

| Elemental Sulfur | S₈ | Acid-catalyzed decomposition. wikipedia.org |

| Sulfur Dioxide | SO₂ | Acid-catalyzed decomposition. wikipedia.org |

| Gold Oxides | Au₂O, Au₂O₃ | Thermal decomposition at high temperatures. |

| Sodium Oxides | Na₂O | Thermal decomposition at high temperatures. |

Advanced Applications of Sodium Aurotiosulfate in Chemical and Materials Research

Sodium Aurotiosulfate as a Precursor in Nanomaterial Synthesis

The unique chemical properties of sodium aurothiosulfate make it a valuable precursor for the controlled synthesis of gold-containing nanomaterials. Its role as a stable, water-soluble source of gold(I) allows for precise manipulation in various synthetic protocols, leading to materials with tailored properties for advanced applications.

Sodium aurothiosulfate is utilized as a gold source for creating gold-based catalysts and nanoparticles. In one method, it is added to a silica (B1680970) support material using the incipient wetness technique, followed by drying and calcination to produce a catalyst with finely dispersed gold particles. google.com

Research into the conventional one-step reduction of a gold precursor (HAuCl₄) by sodium thiosulfate (B1220275)—a process that forms the aurothiosulfate complex as an intermediate—reveals the formation of polydisperse samples. nih.gov These samples contain a variety of nanoparticle shapes, including icosahedral gold particles, gold nanoplates, and small gold spheres. nih.gov Compositional analysis using techniques such as transmission electron microscopy (TEM) and energy-dispersive X-ray spectroscopy (EDS) has shown that these nanoparticles all exhibit an identical face-centered cubic (FCC) gold crystalline structure. This finding suggests that sulfide (B99878) from the thiosulfate is not incorporated into the final fabricated nanoparticles. nih.gov The near-infrared (NIR) absorbance characteristic of these formulations is attributed specifically to the gold nanoplates, while the icosahedral particles result in a blue-shifted absorbance peak in the visible light range. nih.gov

A significant application of sodium aurothiosulfate is in the synthesis of hollow gold-silver (Au-Ag) nanoframes. acs.orgrsc.org Researchers have developed a facile strategy for this synthesis based on a direct galvanic replacement reaction between silver (Ag) nanoparticles and the gold(I) complex of sodium aurothiosulfate. acs.orgrsc.orgresearchgate.net This method is notable because it does not require an additional, separate etching process, which is often a necessary step in other multistep approaches to creating noble-metal nanoframes. rsc.orgresearchgate.net

The formation of the Au-Ag nanoframes is a continuous process of concaving and hollowing out from the initial silver nanoparticle templates. acs.orgrsc.org This transformation is understood to be driven by two key phenomena: the selective deposition of gold onto the silver template and the Kirkendall effect, which describes the diffusion imbalance between the two metals. rsc.orgresearchgate.net This synthetic strategy has been demonstrated to be general, allowing for the preparation of Au-Ag nanoframes with different dimensions by starting with corresponding silver nanocolloids. rsc.org The resulting wire-like Au-Ag nanoframes have shown superior performance in single-particle surface-enhanced Raman scattering (SERS) due to the presence of linear, narrow nanogaps within their structure. rsc.org

| Nanomaterial | Precursor(s) | Synthetic Method | Key Findings/Characteristics | Reference |

|---|---|---|---|---|

| Gold Nanoplates & Icosahedral Particles | HAuCl₄ + Sodium Thiosulfate | One-step chemical reduction | Forms polydisperse gold nanoparticles (nanoplates, icosahedra, spheres) with FCC gold structure. NIR absorbance is attributed to nanoplates. | nih.gov |

| Gold-Silver Nanoframes | Silver Nanoparticles + this compound | Direct galvanic replacement reaction | A facile, single-step process without extra etching, driven by the Kirkendall effect. Produces nanoframes with tunable dimensions. | acs.orgrsc.orgresearchgate.net |

| Supported Gold Catalyst | This compound + Silica Support | Incipient wetness impregnation | Creates a catalyst with an "eggshell" deposition of gold and a promoter like titanium, with gold preferentially located on the promoter. | google.com |

Synthesis of Gold Nanoparticles and Nanostructures

Catalytic Applications of this compound and its Derivatives in Chemical Reactions

The reactivity of the gold center in sodium aurothiosulfate and its derivatives enables their use in various catalytic processes, from forming carbon-carbon bonds to facilitating oxidation-reduction reactions.

Sodium gold(I) thiosulfate hydrate (B1144303) is identified as a compound applicable in cross-coupling reactions. thermofisher.com This class of reactions is fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific mechanistic studies detailing the role of sodium aurothiosulfate in these reactions are not extensively detailed in the cited literature, its listing as a reagent for this purpose points to its potential as a gold catalyst or precatalyst. thermofisher.com Other research has noted the development of organometallic thioates for use in cross-coupling reactions involving different metallic frameworks. researchgate.net

Role in Cross-Coupling Reactions

Utilization in Gold Extraction and Recovery Processes

One of the most significant applications of sodium aurothiosulfate chemistry is in the field of hydrometallurgy, specifically as a less toxic alternative to traditional cyanidation for gold extraction. wikipedia.orgnih.gov In this process, gold is leached from its ores using a solution containing thiosulfate, such as sodium or ammonium (B1175870) thiosulfate. wikipedia.orgmdpi.com The elemental gold is oxidized and forms the highly stable and soluble aurothiosulfate complex, [Au(S₂O₃)₂]³⁻. researchgate.netmdpi.com

While thiosulfate leaching is promising, its widespread commercial adoption has been hindered by two main challenges: the high consumption of the thiosulfate reagent and the difficulty of recovering the dissolved gold from the aurothiosulfate complex in the pregnant leach solution. researchgate.netmdpi.comnih.gov

Several methods for gold recovery have been investigated with varying success:

Activated Carbon: Unlike in cyanidation, activated carbon shows a low affinity for the aurothiosulfate complex, leading to poor recovery. researchgate.netmdpi.com However, research has shown that treating the thiosulfate solution with an oxidizing agent like ammonium persulfate can improve the adsorption of gold onto activated carbon. journalssystem.com

Cementation and Electrowinning: These common techniques are also considered largely inapplicable or overly complex for aurothiosulfate solutions. mdpi.com

Ion-Exchange Resins: This method is considered the most suitable for recovering aurothiosulfate. researchgate.netmdpi.com Strong-base anion resins can effectively load the gold complex, though they may also co-adsorb other metal-thiosulfate complexes, requiring complex elution processes. mdpi.comresearchgate.net

Precipitation: A highly efficient method involves the use of sodium dimethyldithiocarbamate (B2753861) (SDD), which acts as a precipitant. nih.gov Studies have shown that SDD can recover almost all gold from a leaching solution within one minute by forming a granular precipitate through a ligand exchange mechanism with the aurothiosulfate complex. nih.gov

| Recovery Method | Principle | Efficiency/Finding | Reference |

|---|---|---|---|

| Activated Carbon | Adsorption | Generally poor due to low affinity for the [Au(S₂O₃)₂]³⁻ complex. Efficiency can be improved in the presence of an oxidizing agent. | researchgate.netmdpi.comjournalssystem.com |

| Ion-Exchange Resin | Adsorption | Considered the most appropriate technique. Strong-base anion resins show high loading capacity. | researchgate.netmdpi.comresearchgate.net |

| Precipitation (with SDD) | Ligand Exchange | Highly efficient; can achieve >99% recovery in under 1 minute by forming a precipitate with the gold ions. | nih.gov |

| Cementation / Electrowinning | Reductive Deposition | Considered generally inapplicable or complex for thiosulfate systems. | mdpi.com |

Thiosulfate Leaching as an Alternative to Cyanide

For over a century, cyanidation has been the dominant method for gold leaching. curtin.edu.au However, due to the high toxicity of cyanide and its environmental hazards, significant research has been directed towards finding safer alternatives. curtin.edu.aulut.fi Thiosulfate leaching, which results in the formation of the stable this compound complex, [Au(S₂O₃)₂]³⁻, has emerged as a promising and non-toxic substitute. curtin.edu.auresearchgate.net

The thiosulfate leaching process offers several advantages over traditional cyanidation. It can achieve faster gold dissolution rates and yield high gold recoveries, particularly from complex and carbonaceous ores that are often problematic for cyanide. researchgate.net These "refractory" ores may contain carbonaceous matter that adsorbs the gold-cyanide complex, a phenomenon known as "preg-robbing," which adversely affects recovery. worldscientific.comubc.ca The thiosulfate process is less susceptible to this issue. ubc.ca

4 Au + 8 S₂O₃²⁻ + O₂ + 2H₂O ⇌ 4 [Au(S₂O₃)₂]³⁻ + 4 OH⁻ worldscientific.com

The stability of the aurothiosulfate complex, [Au(S₂O₃)₂]³⁻, is crucial to the process, and it is considered stable within a pH range of 6.0 to 12.0. nih.gov Research has also explored other catalytic systems, such as nickel-based catalysts, to reduce the consumption of thiosulfate, which can be degraded by the copper catalyst. worldscientific.commdpi.com

| Parameter | Thiosulfate Leaching | Cyanide Leaching |

|---|---|---|

| Primary Lixiviant | Thiosulfate (e.g., Sodium Thiosulfate, Calcium Thiosulfate) curtin.edu.au | Sodium Cyanide nih.gov |

| Gold Complex Formed | Aurothiosulfate [Au(S₂O₃)₂]³⁻ curtin.edu.aumdpi.com | Aurocyanide [Au(CN)₂]⁻ unr.edu |

| Toxicity Profile | Considered non-toxic and more environmentally benign. lut.firesearchgate.net | Highly toxic and poses significant environmental risks. lut.fi |

| Effectiveness on Refractory Ores | Effective for carbonaceous and complex ores; less prone to "preg-robbing". curtin.edu.auresearchgate.netubc.ca | Can be inefficient with carbonaceous ores due to "preg-robbing". worldscientific.comubc.ca |

| Process Complexity | More complex chemistry, often requiring catalysts (e.g., Cu-NH₃) and control of side reactions. ubc.camdpi.com | Relatively simple and well-established process. nih.gov |

| Recovery Technology | Primarily ion-exchange resins; poor adsorption on activated carbon. curtin.edu.aumdpi.com | Well-established CIL/CIP technology using activated carbon. curtin.edu.au |

Recovery Methods for Aurothiosulfate Complexes from Leach Solutions

A significant challenge in the commercial application of thiosulfate leaching is the recovery of the dissolved aurothiosulfate complex from the pregnant leach solution. mdpi.com The aurothiosulfate anion shows a very low affinity for activated carbon, which renders the conventional and cost-effective Carbon-in-Pulp (CIP) and Carbon-in-Leach (CIL) recovery methods used in cyanidation ineffective. curtin.edu.auubc.ca This has necessitated the development of alternative recovery technologies.

Resin-in-Pulp (RIP) / Resin-in-Leach (RIL) Ion-exchange resin adsorption is considered the most suitable technique for recovering the aurothiosulfate complex. mdpi.comresearchgate.net Strong-base anion exchange resins are particularly effective and can be used directly in the leach slurry, a process known as Resin-in-Pulp (RIP) or Resin-in-Leach (RIL). lut.fimdpi.com This eliminates the need for a solid-liquid separation step. lut.fi These strong base resins exhibit high loading capacities, often between 10–25 kg of gold per ton of resin, and their performance is independent of the solution's pH in the typical alkaline range of 9-11. mdpi.com In contrast, weak base resins have much lower capacities and are sensitive to pH. mdpi.com Commercially available resins like Purolite A500 and those in the Purogold™ series have been specifically studied and used for this purpose. ubc.cauct.ac.za

Cementation Cementation, or metal displacement, involves a redox reaction where a more reactive, zero-valence metal powder (like zinc, copper, or aluminum) is added to the solution to precipitate the gold. lut.firesearchgate.net For instance, cementation using aluminum powder in the presence of activated carbon as an electron mediator has been shown to recover over 99% of the gold, although copper is often co-recovered. researchgate.net A drawback of this method is the potential for side reactions that consume thiosulfate, affecting its ability to be recycled back into the leaching circuit. lut.fi

| Recovery Method | Description | Key Findings / Performance Metrics | Reference |

|---|---|---|---|

| Resin-in-Pulp/Leach (RIP/RIL) | Adsorption of [Au(S₂O₃)₂]³⁻ onto strong-base anion exchange resins directly from the leach slurry. | Considered the most promising method. mdpi.com Loading capacities of strong base resins can reach 10-25 kg/t. mdpi.com Gold adsorption and elution can both exceed 99% with certain resin and catalyst combinations. mdpi.com | lut.fimdpi.com |

| Cementation | Precipitation of gold from solution by adding a more electropositive metal powder (e.g., Al, Zn, Cu). | Can achieve >99% gold recovery using aluminum powder with an activated carbon mediator. researchgate.net A disadvantage is the co-precipitation of other metals like copper and consumption of thiosulfate. lut.firesearchgate.net | lut.firesearchgate.net |

| Precipitation | Chemical precipitation using specific reagents. | Suitable chemicals include sodium sulfate (B86663). lut.fi Can be affected by the formation of byproducts that reduce the amount of recyclable thiosulfate. lut.fi | lut.fi |

| Modified Activated Carbon | Chemical modification of activated carbon to enhance its affinity for the aurothiosulfate complex. | Impregnating activated carbon with thioglycolic acid achieved 91% gold recovery in lab tests, suggesting a transfer to a new gold thiolate complex with higher affinity for the carbon. nih.gov | nih.gov |

Use in In Vitro Model Systems for Fundamental Biological Studies

Beyond its industrial applications in metallurgy, this compound is a valuable tool in fundamental biological research, particularly for studying the structure and function of proteins and cellular systems in vitro.

One of its key uses is as a heavy-atom derivative in X-ray crystallography. core.ac.uk This technique is essential for determining the three-dimensional structure of complex biological macromolecules like proteins. To solve the "phase problem" in crystallography, crystals of the target protein are soaked in a solution containing a heavy-atom compound. The high electron density of the gold atom in sodium aurothiosulfate allows it to scatter X-rays strongly, providing reference points to help determine the structure of the protein. For example, sodium aurothiosulfate was instrumental in the original structure determination of the Mycobacterium tuberculosis mechanosensitive channel of large conductance (MtMscL). core.ac.uk

The compound is also used in functional studies of biological systems. For instance, gold(I) thiosulfate has been used in in vitro studies to investigate the biomineralization of gold by microorganisms like Cupriavidus metallidurans. flinders.edu.au In these experiments, bacteria are exposed to gold complexes, including sodium aurothiosulfate, to study the cellular processes that lead to the precipitation of gold nanoparticles. flinders.edu.au Such research provides insights into biogeochemical cycles and potential biotechnological applications. Furthermore, gold compounds, in general, are known to interact with thiol groups on proteins, making them useful probes for studying enzymes and receptors that rely on cysteine residues for their function. cancerbiomed.org

Future Directions and Emerging Research Avenues for Sodium Aurotiosulfate

Development of Novel Synthetic Strategies for Tailored Aurothiosulfate Analogs

The development of new gold-based compounds is greatly advanced by modern synthetic chemistry. rsc.org For sodium aurotiosulfate, future research is moving towards the creation of tailored analogs with precisely controlled properties. The traditional synthesis involves the reduction of gold(III) chloride with sodium thiosulfate (B1220275). wikipedia.org However, recent advances in organogold and coordination chemistry allow for more sophisticated approaches. rsc.orgacs.orgacs.org

Future synthetic strategies will likely focus on creating mixed-ligand gold(I) thiosulfate complexes. By incorporating other ligands, such as N-heterocyclic carbenes (NHCs), phosphines, or other thiolates alongside the thiosulfate group, chemists can fine-tune the electronic and steric properties of the resulting molecule. acs.orgmdpi.com For instance, the introduction of bulky phosphine (B1218219) ligands could enhance stability, while functionalized NHC ligands could introduce specific catalytic or biological targeting capabilities. acs.orgmdpi.com

Another promising avenue is the synthesis of organic-inorganic hybrid-sulfur-containing clusters. chinesechemsoc.org This strategy involves creating a competitive environment between different sulfur sources, such as sodium aurothiosulfate and sodium sulfide (B99878), to generate novel, atomically precise gold-sulfur clusters with unique photophysical or catalytic properties. chinesechemsoc.org The use of alkyl thiosulfates as precursors for generating alkanethiolate-capped nanoparticles also suggests a pathway for creating novel materials where the thiosulfate group acts as a reactive handle for further functionalization. mdpi.com These tailored synthetic approaches are crucial for developing the next generation of gold-based materials for a variety of applications. nih.gov

Table 1: Potential Ligands for Tailored Aurothiosulfate Analogs and Their Predicted Influence

| Ligand Class | Example Ligand | Potential Influence on Analog Properties |

|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Imidazole-based carbenes | Enhanced stability, tunable electronic properties, introduction of catalytic sites. acs.orgmdpi.com |

| Phosphines | Triphenylphosphine | Increased lipophilicity, modified reactivity, use in cluster synthesis. acs.org |

| Thiolates | Mercaptopropionic acid | Creation of hybrid-sulfur clusters, altered solubility, tunable optical properties. chinesechemsoc.org |

| Organosulfur (non-thiolate) | Alkyl thiosulfates | Serve as precursors for controlled nanoparticle synthesis with specific surface properties. mdpi.com |

Integration of this compound with Advanced Analytical and Imaging Platforms

A deeper understanding of this compound's behavior in complex systems requires the use of sophisticated analytical tools. numberanalytics.com The integration of this compound with advanced analytical and imaging platforms is a key area of future research, promising to reveal new insights into its structure, reactivity, and interactions.

Techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, combined with computational methods such as Density Functional Theory (DFT), have already provided valuable data on the Au(S₂O₃)₂³⁻ complex in aqueous solutions. acs.orgresearchgate.net These studies confirm a linear two-coordinate geometry for the gold center and have been used to calculate the Au-S bond strength and rotational energy barriers. acs.orgresearchgate.net Future work will likely involve applying these techniques to more complex environments, such as in the presence of biological molecules or on mineral surfaces, to understand how the local environment affects the complex's structure and stability. researchgate.net

Hyphenated techniques, particularly High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), are powerful tools for the speciation of gold complexes in solution. researchgate.net This method allows for the separation and quantification of different gold species, such as gold(I)-thiosulfate and gold(III)-chloro complexes, which is crucial for understanding its transformation and transport in environmental or biological systems. researchgate.net

In the realm of imaging, gold nanoparticles synthesized using sodium thiosulfate are being explored for biomedical applications, including photothermal therapy and diagnostics, due to their strong absorption in the near-infrared (NIR) region. researchgate.netconicet.gov.arnih.gov Advanced imaging platforms like microprobe synchrotron radiation X-ray fluorescence can be used to map the distribution of gold compounds within individual cells, offering clues to their mechanisms of action. researchgate.net Applying such techniques to this compound and its analogs could reveal how these complexes are taken up and localized in biological systems.

Table 2: Advanced Analytical Techniques for Studying this compound

| Technique | Type of Information Provided | Reference |

|---|---|---|

| EXAFS Spectroscopy | Au-S bond length, coordination number, local atomic structure. | acs.orgresearchgate.net |

| Density Functional Theory (DFT) | Molecular geometry, bond dissociation energies, adsorption energies, electronic structure. | acs.orgresearchgate.netresearchgate.net |

| HPLC-ICP-MS | Separation and quantification of different aqueous gold species, oxidation state analysis. | researchgate.net |

| Synchrotron X-ray Fluorescence | Elemental mapping, visualization of gold distribution in cells and tissues. | researchgate.net |

| UV-Vis-NIR Spectroscopy | Analysis of plasmon resonance for gold nanoparticles synthesized from thiosulfate. | conicet.gov.arnih.gov |

Expanding Fundamental Understanding of Gold-Sulfur Coordination Chemistry

The bond between gold and sulfur is central to many fields, from materials science to medicine, yet its fundamental nature is still a subject of intense research. nih.govresearchgate.netconicet.gov.ar A key future direction is to expand the fundamental understanding of the coordination chemistry between gold(I) and the thiosulfate ligand.

Research has shown that the Au(S₂O₃)₂³⁻ complex is stable in aqueous solution, with a strong gold-sulfur bond. acs.orgresearchgate.net However, its stability is lower than that of the gold(I) bis(hydrosulfide) complex, Au(SH)₂⁻, which has implications for its behavior in different geochemical environments. acs.org Theoretical studies using DFT have been instrumental in modeling the complex's properties, but there is still much to learn about its reactivity. researchgate.netresearchgate.net For example, recent quantum chemical calculations have explored the adsorption mechanism of the gold thiosulfate complex onto mineral surfaces like kaolinite (B1170537), finding that relatively stable bonds are formed, which has implications for gold leaching processes. researchgate.netnih.gov

A significant area of investigation is the precise electronic structure of the gold-sulfur bond. While often described as a dative bond from a sulfur-based ligand to a gold(I) center, recent studies on related gold-thiolate systems suggest a more complex picture involving significant Au(0)-thiyl radical character. core.ac.uk Understanding whether the gold-thiosulfate bond is best described as Au(I)-S₂O₃²⁻ or has some degree of this radical character is a fundamental question. Answering this will require a combination of high-resolution photoemission studies and advanced computational models. researchgate.net This knowledge is critical for predicting and controlling the reactivity of this compound in various applications, from catalysis to hydrometallurgy. core.ac.ukacs.org

Table 3: Comparative Aspects of the Gold-Sulfur Bond

| System | Key Bond Characteristics | Research Focus |

|---|---|---|

| Aqueous Au(S₂O₃)₂³⁻ | Linear S-Au-S core, strong Au-S bond, facile internal rotation. acs.org | Stability relative to other complexes, reactivity with other solution species. |

| Au-Thiosulfate on Mineral Surface | Formation of stable bonds with surface atoms (e.g., kaolinite). researchgate.netnih.gov | Adsorption/desorption kinetics, influence on leaching efficiency. |

| Thiolate on Gold Nanoparticles | Debated Au(I)-thiolate vs. Au(0)-thiyl radical character. researchgate.netcore.ac.uk | Control of surface chemistry, ligand exchange reactions, catalytic activity. |

| Gold Sulfide Nanoparticles | Formation of Au₂S, optical band gap of ~1.8 eV. researchgate.net | Synthesis control, stability, applications in optoelectronics. |

Exploration of New Non-Biological Applications based on Intrinsic Chemical Properties

While its medicinal history is well-documented, the intrinsic chemical properties of this compound make it a candidate for several non-biological applications, representing a significant avenue for future research.

The most prominent emerging application is in hydrometallurgy as a less toxic alternative to cyanide for gold leaching. wikipedia.org911metallurgist.com Thiosulfate leaching is attractive due to its lower toxicity and effectiveness with certain types of ores, such as carbonaceous or copper-bearing ores, where cyanide is less efficient. mdpi.comjournalssystem.comustb.edu.cn Research is focused on optimizing this process by addressing challenges like the high consumption of thiosulfate and the difficulty of recovering gold from the leach solution. mdpi.comnih.gov Novel systems, such as using glycine (B1666218) as a co-leaching agent to replace ammonia (B1221849) and stabilize the system, are being developed to improve gold recovery rates. mdpi.com Furthermore, new materials like covalent triazine frameworks are being synthesized to act as efficient adsorbents for the gold-thiosulfate complex from solution. rsc.org

The synthesis of gold nanoparticles using sodium thiosulfate as a reducing agent opens up applications in materials science and catalysis. conicet.gov.arnih.gov The process can yield gold nanotriangles with strong near-infrared absorption, making them suitable for photothermal applications. conicet.gov.ar However, studies show that these syntheses can produce a mix of nanoparticle shapes, and understanding the reaction mechanism is key to producing monodisperse samples with tailored properties. nih.gov

Finally, the potential for this compound and its analogs in catalysis is an underexplored but promising field. Gold complexes are known to be potent catalysts for a variety of organic reactions. mdpi.comnih.gov While sodium itself can present challenges in catalysis due to its high reactivity, catalysis.blog the unique gold-sulfur bond in aurothiosulfate complexes could be harnessed for specific catalytic transformations. Future research could involve designing tailored aurothiosulfate analogs with catalytically active sites for applications in green chemistry and fine chemical synthesis.

Table 4: Emerging Non-Biological Applications for this compound

| Application Area | Description | Key Research Challenges |

|---|---|---|

| Hydrometallurgy (Gold Leaching) | A non-toxic alternative to cyanide for extracting gold from ores. wikipedia.org911metallurgist.com | High reagent consumption, stability of the thiosulfate ion, efficient recovery of gold from the leach solution. mdpi.comnih.gov |

| Materials Science | Precursor for synthesizing gold nanoparticles (e.g., nanoplates, nanotriangles) with specific optical properties. conicet.gov.arnih.gov | Controlling nanoparticle size and shape (monodispersity), understanding the role of sulfide in the final structure. nih.gov |

| Catalysis | Potential for use in gold-catalyzed organic reactions. mdpi.comnih.gov | Catalyst stability, identifying suitable reactions, understanding the catalytic mechanism involving the gold-thiosulfate moiety. |

| Environmental Chemistry | Adsorption studies on minerals like kaolinite to understand gold transport and sequestration in the environment. researchgate.netnih.gov | Quantifying adsorption rates in complex geological systems, modeling transport phenomena. |

Q & A

Q. What computational models best predict this compound’s interaction with serum albumin?

- Model Selection : Compare molecular docking (AutoDock Vina) vs. molecular dynamics (GROMACS) simulations. Validate with fluorescence quenching assays and circular dichroism (CD) spectroscopy.

- Validation Metrics : Report binding constants (Ka) and Gibbs free energy (ΔG) with error margins. Discuss force field limitations (e.g., CHARMM vs. AMBER) .

Tables for Methodological Reference

| Parameter | Technique | Key Outputs | Validation Criteria |

|---|---|---|---|

| Purity | XRD, ICP-MS | Crystallinity, elemental composition | Match reference patterns, ±5% error |

| Stability | UV-Vis spectroscopy | Degradation rate (k), t1/2 | R<sup>2</sup> > 0.95 for kinetic fits |

| Bioavailability | LC-MS/MS | F%, Cmax, AUC | FDA guidelines for bioanalytical methods |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products